molecular formula C13H14ClN3O2 B13197299 5-Tert-butyl-1-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

5-Tert-butyl-1-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13197299
M. Wt: 279.72 g/mol
InChI Key: QJBXPNALTVVPME-UHFFFAOYSA-N
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Description

5-Tert-butyl-1-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a potent and selective small molecule inverse agonist of the orphan G-protein-coupled receptor GPR6. GPR6 is predominantly expressed in the striatum and is constitutively active, signaling through the Gαs pathway to increase intracellular cAMP levels. This compound has emerged as a critical pharmacological tool for investigating the physiological role of GPR6 in the central nervous system . Research indicates that by potently inhibiting the constitutive activity of GPR6, this inverse agonist can modulate neuronal activity in the indirect pathway of the basal ganglia. This mechanism is of significant interest for the potential treatment of movement disorders, with studies demonstrating its efficacy in reducing haloperidol-induced catalepsy and rescuing motor deficits in animal models of Parkinson's disease . Its high selectivity and brain penetrability make it an invaluable compound for probing striatal function, dopaminergic signaling, and for validating GPR6 as a therapeutic target for Parkinson's disease, Huntington's disease, and other related neurological conditions.

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

5-tert-butyl-1-(2-chlorophenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H14ClN3O2/c1-13(2,3)12-15-10(11(18)19)16-17(12)9-7-5-4-6-8(9)14/h4-7H,1-3H3,(H,18,19)

InChI Key

QJBXPNALTVVPME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NN1C2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Route for 1,2,4-Triazole-3-Carboxylic Acids

A common synthetic pathway involves the cyclization of hydrazide derivatives with appropriate reagents to form the 1,2,4-triazole ring, followed by functional group transformations to install the desired substituents. For example, hydrazones derived from aromatic aldehydes or ketones can be cyclized with carboxylic acid derivatives or their equivalents to yield substituted triazole carboxylic acids.

Specific Methodologies Relevant to the Target Compound

  • Starting Materials: The synthesis typically starts from 2-chlorophenyl hydrazine or its derivatives to introduce the 2-chlorophenyl group at the N-1 position. The tert-butyl group at the 5-position can be introduced either by using tert-butyl-substituted starting materials or by alkylation reactions post-ring formation.

  • Cyclization Reaction: The key step involves the reaction of hydrazones or hydrazides with carboxylic acid derivatives under acidic or basic conditions to form the 1,2,4-triazole ring. For instance, rearrangement of hydrazono-oxazolinones in the presence of nucleophiles has been reported to yield 1,2,4-triazole-3-carboxylic acid derivatives with various substitutions.

  • Alkylation and Substitution: The tert-butyl group can be introduced by alkylation using tert-butyl halides or via Friedel-Crafts alkylation on the aromatic ring if applicable. Alternatively, tert-butyl-substituted phenyl hydrazines can be employed as precursors to ensure regioselective substitution.

  • Carboxylation: The carboxylic acid group at the 3-position is generally introduced via carboxylation reactions, such as treatment with carbon dioxide under controlled conditions, often after metallation steps involving Grignard reagents or organolithium intermediates.

Example Preparation Protocol (Adapted from Related Triazole Syntheses)

Step Reagents and Conditions Description Yield (%)
1 2-Chlorophenyl hydrazine + tert-butyl-substituted aldehyde or ketone Formation of hydrazone intermediate 75-85
2 Cyclization with carboxylic acid derivative or equivalent under acidic/basic catalysis Formation of 1,2,4-triazole-3-carboxylic acid core 65-80
3 Purification by crystallization or chromatography Isolation of pure product -

Note: The tert-butyl group may require protection/deprotection steps depending on the synthetic route.

Advanced Preparation via Organometallic Intermediates

In a related patent on the preparation of substituted triazole carboxylic acids, a method involves:

  • Dissolving a dibromo-substituted triazole intermediate in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at low temperatures (-78°C to 0°C).

  • Addition of a Grignard reagent such as isopropylmagnesium chloride to substitute one bromine atom.

  • Subsequent treatment with a Grignard reagent-lithium chloride composite to introduce further substitution.

  • Carboxylation by bubbling carbon dioxide at low temperature.

  • Acidification and extraction to isolate the triazole carboxylic acid.

  • Methylation or esterification steps may follow to modify the carboxylic acid group.

This approach allows for precise control over substitution patterns and can be adapted for the installation of the tert-butyl and 2-chlorophenyl groups by selecting appropriate starting materials and reaction conditions.

  • The presence of the tert-butyl group at the 5-position significantly influences the biological activity and binding affinity of triazole derivatives, indicating the importance of retaining this substituent during synthesis.

  • Substituents on the phenyl ring, such as the 2-chloro group, contribute to the compound's hydrophobic interactions and can be introduced early in the synthesis via substituted hydrazines or aldehydes.

  • Optimization of reaction conditions, including temperature control, choice of solvent (THF, METHF, DMF), and use of bases (potassium carbonate, organic/inorganic alkali), is critical to maximize yield and purity.

  • Crystallization and purification steps at controlled temperatures (-5°C to 5°C) ensure isolation of high-purity final products suitable for further biological evaluation.

Parameter Typical Range/Condition Notes
Solvent THF, METHF, DMF, DMA Mixed solvents often used
Temperature -78°C to 80°C Low temperatures for Grignard additions; moderate for methylation
Reagents Grignard reagents (isopropylmagnesium chloride), methyl iodide, potassium carbonate For substitution and methylation
pH Adjustment 1-5 with HCl For acidification and extraction
Drying Agents Anhydrous MgSO4 or Na2SO4 For drying organic layers
Reaction Time 0.5 to 48 hours Depending on step and reagents
Yield 60-85% (varies by step) High yields achievable with optimized conditions
  • Patent US20180029999A1 describes detailed preparation methods for substituted 1,2,3-triazole carboxylic acids using organometallic intermediates and carboxylation steps, which can be adapted for 1,2,4-triazole analogs.

  • Structure-activity relationship studies emphasize the critical role of the tert-butyl group and phenyl substitutions in biological activity, guiding synthetic priorities.

  • Literature on synthesis of 1,2,4-triazole-3-carboxylic acid derivatives provides protocols for cyclization and substitution reactions relevant to the target compound.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-1-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts such as palladium or copper, and conditions such as elevated temperatures or the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted triazole derivatives.

Scientific Research Applications

5-Tert-butyl-1-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agriculture: The compound can be used in the synthesis of agrochemicals, including herbicides and fungicides.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-1-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors by binding to their active sites. The triazole ring can interact with various biological molecules, affecting their function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the triazole ring significantly influence molecular weight, lipophilicity, and electronic properties. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target compound 5-tert-butyl, 1-(2-chlorophenyl) C₁₄H₁₅ClN₃O₂ 292.74 g/mol* Bulky tert-butyl enhances lipophilicity; Cl may improve membrane permeability
5-Tert-butyl-1-(3-fluorophenyl)-... 5-tert-butyl, 1-(3-fluorophenyl) C₁₃H₁₄FN₃O₂ 263.27 g/mol Fluorine’s electronegativity may alter electronic distribution vs. Cl
5-Phenyl-1-(3-pyridyl)-... 5-phenyl, 1-(3-pyridyl) C₁₄H₁₀N₄O₂ 282.26 g/mol Pyridyl group introduces hydrogen-bonding capability
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid 5-bromo C₃H₂BrN₃O₂ 191.97 g/mol Bromine increases molecular weight and potential reactivity
5-(2-Methylpropyl)-1-(2-nitrophenyl)-... 5-isobutyl, 1-(2-nitrophenyl) C₁₃H₁₄N₄O₄ 314.28 g/mol Nitro group enhances electron-withdrawing effects

*Calculated based on molecular formula.

Key Observations :

  • Halogen Substituents : The 2-chlorophenyl group in the target compound vs. 3-fluorophenyl in its analog highlights positional and electronic differences. Chlorine’s larger size and lower electronegativity compared to fluorine may enhance hydrophobic interactions in biological systems.
  • the target’s chlorophenyl group.
  • Bulky Alkyl Groups : The tert-butyl group in the target compound increases steric hindrance, which could affect conformational flexibility and binding pocket accessibility.
Anti-Inflammatory Activity
  • 5-Phenyl-1-(3-pyridyl)-... derivatives : Demonstrated selective COX-2 inhibition with fit values correlating to activity (e.g., compound 25: fit value = 52.34) . The carboxylic acid moiety likely participates in hydrogen bonding with enzyme active sites.
Antibacterial Activity
  • Oxadiazole-triazole hybrids : Exhibited antibacterial properties, suggesting that the triazole-carboxylic acid scaffold is compatible with antimicrobial applications .
Agrochemical Uses
  • Epoxiconazole : A triazole-based pesticide with structural complexity, emphasizing the role of triazoles in fungicide development .

Inference for Target Compound: The tert-butyl and chlorophenyl groups may position the compound for agrochemical applications due to enhanced stability and lipophilicity, though pharmacological uses (e.g., anti-inflammatory) cannot be ruled out.

Biological Activity

5-Tert-butyl-1-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including its potential applications in agriculture and medicine.

Chemical Structure and Properties

The compound's molecular formula is C13H14ClN3O2C_{13}H_{14}ClN_3O_2, with a molecular weight of approximately 263.27 g/mol. The structure features a triazole ring, which is known for its role in various biological activities.

Antifungal Properties

Triazoles are primarily recognized for their antifungal activity. This compound has been studied for its effectiveness against various fungal pathogens. For instance, it has demonstrated significant inhibition of fungal growth in crops, making it a candidate for agricultural fungicides. The mechanism typically involves the inhibition of ergosterol synthesis, which is vital for fungal cell membrane integrity.

Anticancer Activity

Research indicates that triazole derivatives exhibit anticancer properties. In vitro studies have shown that derivatives similar to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values reflecting their potency. For example, compounds from the triazole family have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of signaling pathways involved in cell survival and death.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies have shown that triazole derivatives can reduce the production of pro-inflammatory cytokines and inhibit pathways related to inflammation. This makes them potential candidates for treating inflammatory diseases.

Research Findings and Case Studies

Study Findings Reference
Study on antifungal activityDemonstrated significant inhibition against Fusarium species in agricultural settings
Anticancer efficacyShowed IC50 values of 27.3 μM against T47D breast cancer cells
Anti-inflammatory propertiesReduced TNF-alpha levels in vitro

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Inhibition of Enzymes : It inhibits enzymes such as cytochrome P450 involved in sterol biosynthesis in fungi.
  • Modulation of Signaling Pathways : It affects pathways like NF-kB and MAPK which are crucial in inflammation and cancer progression.

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